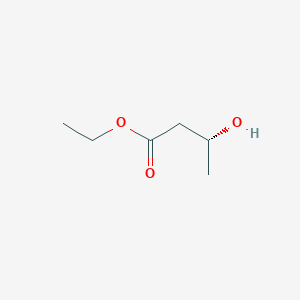

Ethyl (R)-3-hydroxybutyrate

Description

Significance as a Chiral Intermediate and Biochemical Reagent in Life Science Research

The primary significance of Ethyl (R)-3-hydroxybutyrate lies in its identity as a chiral intermediate. medchemexpress.com In chemistry, chirality refers to a property of molecules that are non-superimposable on their mirror images, much like a pair of human hands. These mirror-image forms are known as enantiomers. In biological systems, the specific three-dimensional arrangement of a molecule can dictate its function, with one enantiomer often exhibiting desired therapeutic effects while the other may be inactive or even harmful. musechem.com

This compound provides a readily available source of a specific chirality, the (R)-configuration, which is incorporated into the final target molecule. This allows researchers to synthesize enantiomerically pure compounds, a critical requirement in modern drug development. americanpharmaceuticalreview.com For instance, the (R)-enantiomer of ethyl 3-hydroxybutyrate (B1226725) has been utilized as a versatile starting material in the synthesis of β-lactamase inhibitors. researchgate.net

Furthermore, this compound is employed as a biochemical reagent in life science research. chemsrc.commedchemexpress.commedchemexpress.com It can be used to study various biological processes and to develop new diagnostic tools and therapeutic agents. Its role as a precursor in the biosynthesis of biodegradable polymers like polyhydroxyalkanoates (PHAs) is also an area of active investigation, offering a sustainable alternative to petroleum-based plastics.

Importance of Enantiomeric Purity in Chiral Molecule Applications

The importance of enantiomeric purity cannot be overstated in the application of chiral molecules. wisdomlib.org Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the degree to which a sample contains one enantiomer in greater amounts than the other. wikipedia.org A sample with high enantiomeric purity consists almost exclusively of one enantiomer.

In the pharmaceutical industry, the use of single-enantiomer drugs is now strongly favored by regulatory agencies. americanpharmaceuticalreview.com This is a direct consequence of the different pharmacological profiles that enantiomers can possess. One enantiomer might be responsible for the desired therapeutic activity, while the other could be inactive, less potent, or contribute to undesirable side effects. musechem.comnih.gov Therefore, ensuring high enantiomeric purity is crucial for the safety and efficacy of a drug. wisdomlib.org

The demand for enantiomerically pure compounds has driven the development of various methods for their synthesis and separation. musechem.com The use of chiral building blocks like this compound is a key strategy in asymmetric synthesis, a field of chemistry focused on the selective production of a single enantiomer. By starting with a molecule of known chirality, chemists can control the stereochemistry of subsequent reactions to produce a final product with the desired enantiomeric purity. Research has demonstrated the synthesis of this compound with excellent enantiomeric purity, often exceeding 99% ee, through various biocatalytic methods. nih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O₃ | enzymaster.de |

| Molecular Weight | 132.16 g/mol | enzymaster.de |

| CAS Number | 24915-95-5 | enzymaster.de |

| Appearance | Liquid | |

| Density | 1.017 g/mL at 25 °C | |

| Boiling Point | 75-76 °C at 12 mmHg | |

| Optical Activity | [α]20/D −46° (c = 1 in chloroform) |

Interactive Data Table: Research on the Synthesis of Enantiomerically Pure this compound

| Method | Substrate | Biocatalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate (COBE) | Carbonyl reductase from Burkholderia gladioli | 99.9% | nih.gov |

| Bioreduction | Ethyl acetoacetate (B1235776) (EAA) | Recombinant Escherichia coli cells | >99% | nih.gov |

| Enzymatic Resolution | Racemic ethyl-3-hydroxybutyrate | Candida antarctica lipase (B570770) B (CALB) | >96% | researchgate.net |

| Biocatalytic Reduction | Ethyl acetoacetate (EAA) | Acetobacter sp. CCTCC M209061 | Not Specified | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSUIQOIVADKIM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331464 | |

| Record name | Ethyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24915-95-5 | |

| Record name | Ethyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (3R)-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Stereoselective Synthesis of Ethyl R 3 Hydroxybutyrate

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure compounds. These methods utilize enzymes or whole microbial cells as catalysts, operating under mild conditions with high selectivity.

Asymmetric Reduction of Prochiral Precursors (e.g., Ethyl Acetoacetate)

A primary route to Ethyl (R)-3-hydroxybutyrate involves the asymmetric reduction of the prochiral ketone, ethyl acetoacetate (B1235776). This transformation is effectively catalyzed by specific enzymes, particularly carbonyl reductases and dehydrogenases, which can deliver the desired (R)-enantiomer with high stereoselectivity.

Characterization of Novel Carbonyl Reductases and Dehydrogenases

The discovery and characterization of novel carbonyl reductases and dehydrogenases are crucial for developing efficient biocatalytic processes. These enzymes, dependent on nicotinamide (B372718) cofactors like NADPH or NADH, catalyze the reduction of carbonyl compounds. nih.govscispace.com

A novel carbonyl reductase (AcCR) from Acetobacter sp. CCTCC M209061 has been identified and characterized. plos.org This enzyme exhibits anti-Prelog stereoselectivity, meaning it preferentially produces the (R)-alcohol. plos.org The AcCR from Acetobacter sp. is a homotetrameric enzyme with a molecular mass of approximately 104 kDa, composed of four 27 kDa subunits. plos.org It can utilize either NAD(H) or NADP(H) as a coenzyme and demonstrates high enantioselectivity in the reduction of various ketones. plos.org For instance, in the reduction of ethyl acetoacetate, it yields this compound with a specific rotation of [α]²⁴.³D - 45.4° (c = 0.17, ethyl ester). plos.org

Another robust enzyme, designated BgADH3 from Burkholderia gladioli CCTCC M 2012379, has also shown excellent activity and enantioselectivity for the asymmetric synthesis of chiral alcohols. nih.govresearchgate.net While not strictly specific to NADH or NADPH, it can effectively catalyze reductions using either cofactor. researchgate.net

Similarly, a novel NADH-dependent carbonyl reductase, KaCR1, was discovered in Kluyveromyces aestuarii. tandfonline.com This enzyme is effective in reducing ethyl 4-chloroacetoacetate to its corresponding (S)-alcohol, demonstrating the potential for finding reductases with different stereoselectivities. tandfonline.com The search for novel reductases has also led to the identification of enzymes from Pichia stipitis and Leifsonia xyli HS0904, each with distinct substrate specificities. plos.org

The table below summarizes the characteristics of some novel carbonyl reductases.

| Enzyme | Source Organism | Molecular Mass (kDa) | Coenzyme Preference | Stereoselectivity |

| AcCR | Acetobacter sp. CCTCC M209061 | 104 (homotetramer) | NAD(H) or NADP(H) | Anti-Prelog ((R)-alcohols) |

| BgADH3 | Burkholderia gladioli CCTCC M 2012379 | Not specified | NADH or NADPH | High enantioselectivity |

| KaCR1 | Kluyveromyces aestuarii | Not specified | NADH | (S)-alcohols |

Whole-Cell Biocatalysis using Recombinant Microorganisms (e.g., Escherichia coli, Acetobacter sp., Yeast Strains)

Whole-cell biocatalysis is a cost-effective approach that utilizes intact microbial cells containing the desired enzymes. This method circumvents the need for enzyme purification and can facilitate in-situ cofactor regeneration.

Escherichia coli is a commonly used host for overexpressing reductase enzymes. Recombinant E. coli cells expressing an alcohol dehydrogenase from Lactobacillus brevis have been shown to catalyze the reduction of ethyl acetoacetate to this compound with high conversion and an enantiomeric excess greater than 99%. Similarly, engineered E. coli co-expressing a carbonyl reductase (AcCR) from Acetobacter sp. and a glucose dehydrogenase (GDH) from Bacillus subtilis for cofactor regeneration achieved a yield of over 96% for mthis compound within 4.5 hours. rsc.org Another study demonstrated that recombinant E. coli producing an NADPH-dependent short-chain dehydrogenase from baker's yeast could achieve a final product titer of 15.8 g/L of this compound. nih.gov

Acetobacter sp. , particularly strain CCTCC M 209061, is a natural producer of enzymes with anti-Prelog stereoselectivity, making it suitable for synthesizing (R)-alcohols. nih.govnih.gov Whole cells of Acetobacter sp. CCTCC M209061 have been successfully used for the biocatalytic reduction of ethyl acetoacetate to this compound, achieving a yield of 82.6% and an enantiomeric excess above 99.0% under optimized conditions. nih.gov Acetobacter pasteurianus GIM1.158 has also been shown to be effective, with a slightly higher yield of 85.8% for the same reaction. nih.gov

Yeast strains , such as Saccharomyces cerevisiae (baker's yeast) and Pichia membranaefaciens, are also utilized for the asymmetric reduction of ketones. researchgate.netresearchgate.netacgpubs.orgspringernature.com While baker's yeast typically produces the (S)-enantiomer, process conditions can be manipulated to shift stereoselectivity. researchgate.netacgpubs.org For example, pre-incubation of baker's yeast with vinyl acetate (B1210297) can inhibit the (R)-specific enzymes, leading to the production of the (S)-enantiomer with high enantiomeric excess. researchgate.net Pichia membranaefaciens Hansen ZJPH07 has been used for the synthesis of this compound, demonstrating the diversity of yeast species available for these transformations. scholarmate.com

The table below provides an overview of different microorganisms used in the whole-cell biocatalysis of this compound.

| Microorganism | System | Precursor | Product | Yield | Enantiomeric Excess (e.e.) |

| Recombinant E. coli | Overexpressing Lactobacillus brevis ADH | Ethyl Acetoacetate | This compound | High | >99% |

| Recombinant E. coli | Co-expressing AcCR and GDH | Methyl Acetoacetate | Mthis compound | >96% | >99.9% |

| Acetobacter sp. CCTCC M209061 | Immobilized whole cells | Ethyl Acetoacetate | This compound | 82.6% | >99.0% |

| Acetobacter pasteurianus GIM1.158 | Whole cells | Ethyl Acetoacetate | This compound | 85.8% | Not specified |

| Pichia membranaefaciens Hansen ZJPH07 | Whole cells in ionic liquid | Ethyl Acetoacetate | This compound | 77.8% | 73.0% |

Strategies for Coenzyme Regeneration and Biocatalyst Immobilization

The high cost of nicotinamide cofactors (NADH and NADPH) necessitates efficient regeneration systems for large-scale applications. oup.comtandfonline.com A common approach is to couple the primary reduction reaction with a secondary "sacrificial" reaction that regenerates the cofactor. acs.org

Coenzyme Regeneration:

Enzyme-coupled systems: Glucose dehydrogenase (GDH) is frequently used to regenerate NADPH by oxidizing glucose. nih.govresearchgate.net This has been successfully implemented in recombinant E. coli cells co-expressing a carbonyl reductase and GDH. nih.govresearchgate.net Similarly, formate (B1220265) dehydrogenase (FDH) can be used for NADH regeneration. tandfonline.comacs.orgnih.gov

Substrate-coupled systems: In whole-cell biocatalysis, the cell's own metabolic pathways can regenerate cofactors. For instance, the addition of glucose to the reaction mixture can fuel the pentose (B10789219) phosphate (B84403) pathway, which is a major source of intracellular NADPH. nih.gov Isopropanol can also be used as a co-substrate, where its oxidation to acetone (B3395972) by an alcohol dehydrogenase regenerates the required NADH or NADPH. plos.org

Photochemical systems: A light-driven approach using photosystem I (PSI), ferredoxin (Fd), and ferredoxin NADP+ reductase (FNR) has been developed to regenerate NADPH, demonstrating the potential of alternative energy sources. wur.nl

Biocatalyst Immobilization: Immobilization can enhance the stability, reusability, and handling of biocatalysts. nih.govrsc.org

Entrapment: Acetobacter sp. cells have been immobilized in calcium alginate and coated with chitosan, which improved their thermal stability, storage, and recyclability. nih.gov These immobilized cells could be reused for at least 10 batches while maintaining high enantioselectivity. nih.gov

Adsorption and Covalent Bonding: Carbonyl reductases have been immobilized on supports like silica, which, after cross-linking with glutaraldehyde, showed enhanced stability. nih.gov Another method involves the co-immobilization of the primary reductase and a cofactor-regenerating enzyme (like GDH) on a resin, which can improve catalytic efficiency, especially at low cofactor concentrations. rsc.orgmdpi.comnih.gov

Magnetic Microspheres: A novel approach utilizes polyhydroxyalkanoate-based magnetic microspheres for the one-step purification and immobilization of a carbonyl reductase from recombinant E. coli lysate. researchgate.net

The following table summarizes various strategies for coenzyme regeneration and biocatalyst immobilization.

| Strategy | Method | Example | Advantage |

| Coenzyme Regeneration | Enzyme-coupled | Co-expression of GDH with a carbonyl reductase | Efficient in-situ regeneration of NADPH |

| Substrate-coupled | Addition of glucose to whole-cell systems | Utilizes cell's metabolism, cost-effective | |

| Photochemical | PSI-Fd-FNR system | Uses light energy, sustainable | |

| Biocatalyst Immobilization | Entrapment | Acetobacter sp. in calcium alginate-chitosan | Improved stability and reusability |

| Co-immobilization | Carbonyl reductase and GDH on epoxy resin | Enhanced catalytic efficiency and stability | |

| Magnetic Microspheres | Carbonyl reductase on PHA magnetic microspheres | One-step purification and immobilization |

Enhancement of Stereoselectivity and Catalytic Efficiency

Improving the stereoselectivity and catalytic efficiency of biocatalysts is a key area of research for industrial applications.

Enhancing Stereoselectivity:

Process Optimization: The enantiomeric excess (e.e.) of the product can often be improved by optimizing reaction conditions such as temperature, pH, and substrate concentration. For the reduction of ethyl acetoacetate by immobilized Acetobacter sp., optimal conditions were found to be 35°C and a pH of 5.5. nih.gov

Biocatalyst Treatment: In some cases, simple treatments can enhance stereoselectivity. For example, heating acetone-dried cells of certain yeast strains was found to increase the optical purity of the product, possibly by denaturing competing enzymes with opposite stereoselectivity. nih.gov

Enhancing Catalytic Efficiency:

Fed-batch Strategy: To overcome substrate inhibition and improve product yield, a substrate fed-batch strategy can be employed. This approach was used in the synthesis of (R)-CHBE, allowing for a high total substrate loading. nih.govresearchgate.net

Genetic Engineering: Recombinant DNA technology allows for the overexpression of desired enzymes, significantly increasing the catalytic activity within the host cells. rsc.org Co-expression of a carbonyl reductase with a cofactor-regenerating enzyme like GDH in E. coli has proven to be a highly effective strategy. rsc.org

The table below highlights methods for enhancing stereoselectivity and catalytic efficiency.

| Goal | Method | Specific Example | Result |

| Enhance Stereoselectivity | Process Optimization | Reduction by Acetobacter sp. at pH 5.5, 35°C | e.e. > 99.0% |

| Biocatalyst Treatment | Heating acetone-dried Candida magnoliae cells | Increased e.e. from 96.6% to 99% | |

| Enhance Catalytic Efficiency | Fed-batch Strategy | Synthesis of (R)-CHBE | Complete conversion of 1200 mmol substrate |

| Biphasic System | Aqueous/octanol system for reduction | Alleviated substrate inhibition | |

| Genetic Engineering | Co-expression of AcCR and GDH in E. coli | Product yield >96.0% in 4.5 hours |

Utilization of Eco-Friendly Co-solvents in Bioreduction Systems (e.g., Ionic Liquids)

The use of green solvents can improve the sustainability of biocatalytic processes, especially when dealing with hydrophobic substrates that have low solubility in aqueous media. nih.govmdpi.com

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure. mdpi.com They have been shown to enhance the performance of biocatalytic reductions.

In the synthesis of this compound using recombinant E. coli, the use of choline (B1196258) chloride/glutathione (ChCl/GSH) or tetramethylammonium/cysteine ([TMA][Cys]) based ionic liquids as co-solvents increased the space-time yields significantly compared to a neat aqueous system. nih.gov The ILs improved the solubility of the substrate, ethyl acetoacetate, and enhanced the membrane permeability of the E. coli cells. nih.gov

The hydrophilic ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄) was used as a co-solvent in the reduction of ethyl acetoacetate by Pichia membranaefaciens cells. scholarmate.comcapes.gov.br The presence of the ionic liquid reduced substrate inhibition and moderately improved the enantioselectivity and yield. scholarmate.com

The table below shows the effect of using ionic liquids as co-solvents in the synthesis of this compound.

| Biocatalyst | Ionic Liquid Co-solvent | Substrate Concentration | Product Yield | Space-Time Yield |

| Recombinant E. coli | ChCl/GSH-buffer | 325 g/L | Not specified | 754.9 g/L/d |

| Recombinant E. coli | [TMA][Cys]-buffer | 325 g/L | Not specified | 726.3 g/L/d |

| Recombinant E. coli | Neat aqueous buffer | 325 g/L | Not specified | 537.2 g/L/d |

| Pichia membranaefaciens | [BMIM]BF₄-buffer | 0.55 M | 77.8% | Not specified |

| Pichia membranaefaciens | Aqueous buffer | 0.35 M | 68.5% | Not specified |

Enzymatic Kinetic Resolution of Racemic Ethyl 3-Hydroxybutyrate (B1226725)

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus resolved. For racemic ethyl 3-hydroxybutyrate, this typically involves either the selective acylation or hydrolysis of one enantiomer.

Lipase-Catalyzed Transesterification and Hydrolysis Processes (e.g., Candida antarctica lipase (B570770) B)

Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435, is a highly effective and versatile biocatalyst for the kinetic resolution of racemic ethyl 3-hydroxybutyrate. nih.govresearchgate.netresearchgate.net The process can be designed in several ways, most commonly through enantioselective transesterification (acylation) or alcoholysis.

A common and efficient strategy is a two-step enzymatic process. nih.gov In the first step, racemic ethyl 3-hydroxybutyrate is subjected to a solvent-free acetylation reaction using an acyl donor like vinyl acetate. nih.gov CALB selectively catalyzes the acetylation of the (S)-enantiomer to form (S)-ethyl 3-acetoxybutyrate, leaving the desired (R)-ethyl 3-hydroxybutyrate unreacted. researchgate.net This unreacted (R)-enantiomer can then be separated.

In a subsequent step, the (R)-enriched ethyl 3-acetoxybutyrate from the initial reaction can be subjected to alcoholysis with ethanol (B145695), again catalyzed by CALB, to produce optically pure (R)-ethyl 3-hydroxybutyrate. nih.govresearchgate.net This dual use of the same enzyme for both the acetylation and alcoholysis steps enhances the process's efficiency. nih.gov This two-step approach has been scaled up to produce kilogram quantities of both (R)- and (S)-enantiomers with high chemical purity (99%) and enantiomeric excess (ee) over 96%. nih.gov

The enantioselectivity of CALB can be influenced by the structure of the substrate. Research has shown that modifying the ester alkyl group of 3-hydroxybutyrate affects the enzyme's selectivity. While extending the alkyl chain from ethyl to octyl can decrease the enantiomeric excess, using bulkier groups like benzyl (B1604629) or t-butyl has been shown to improve it. nih.gov

| Process Step | Enzyme | Reactants | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

| Acetylation | Immobilized CALB | Racemic Ethyl 3-Hydroxybutyrate, Vinyl Acetate | (R)-Ethyl 3-Hydroxybutyrate | 60% conversion | >96% (for remaining S-HEB) | |

| Alcoholysis | Immobilized CALB | (R)-enriched Ethyl 3-Acetoxybutyrate, Ethanol | (R)-Ethyl 3-Hydroxybutyrate | High | >96% | nih.gov |

| Transesterification | CALB | Racemic Ethyl 3-Hydroxybutyrate, (R)-1,3-butanediol | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 48% | >90% diastereomeric ratio (dr) | mdpi.com |

Optimization of Enantioselective Hydrolysis Conditions

The efficiency of enzymatic resolution is highly dependent on reaction conditions. Optimizing these parameters is crucial for achieving high enantioselectivity and yield. While many processes focus on acylating the (S)-enantiomer to isolate (R)-ethyl 3-hydroxybutyrate, another approach is the selective hydrolysis of the (R)-ester from a racemic mixture, leaving the (S)-ester. Conversely, some enzymes selectively hydrolyze the (S)-ester, which would enrich the unreacted (R)-ester.

For instance, studies on novel enzymes like the esterase PHE21 from Pseudomonas oryzihabitans and the protease sin3406-1 from Streptomyces niveus demonstrate the optimization process for the hydrolysis of racemic ethyl 3-hydroxybutyrate to produce the (S)-enantiomer. nih.govnih.gov Although these examples yield the opposite enantiomer, the optimization principles are directly applicable. Key parameters that are typically optimized include:

pH: The activity and selectivity of enzymes are highly pH-dependent. For example, the maximum yield for a carbonyl reductase in a related synthesis was found at pH 6.5. scispace.com

Temperature: Enzyme stability and reaction rate are sensitive to temperature. A study on a carbonyl reductase found the optimal temperature to be 30°C. scispace.com

Co-solvents and Biphasic Systems: The presence of organic solvents can enhance substrate solubility and modulate enzyme activity and selectivity. An aqueous/octanol biphasic system was used to improve the conversion of ethyl 4-chloro-3-oxobutanoate. scispace.com

Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition, necessitating strategies like fed-batch addition to maintain optimal performance. scispace.com

Through careful optimization, processes can achieve high conversion rates and enantiomeric excess. For example, the hydrolysis process using esterase PHE21 to produce ethyl (S)-3-hydroxybutyrate reached an enantiomeric excess of 99% and a conversion rate of 65%. nih.gov

Stereochemical Inversion of (R)-Ethyl 3-Hydroxybutyrate

To maximize the yield of a single desired enantiomer from a racemic starting material, the unwanted enantiomer from the kinetic resolution step can be converted into the desired one through stereochemical inversion. A method has been developed to transform the unreacted (S)-ethyl 3-hydroxybutyrate into the desired (R)-enantiomer.

This process involves a multi-step chemical transformation:

Mesylation: The unreacted (S)-alcohol is first converted to a good leaving group by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA). This forms the corresponding mesylate. researchgate.net

Nucleophilic Substitution: The mesylate then undergoes an SN2 reaction with a nucleophile, such as cesium acetate. This substitution proceeds with a complete inversion of configuration at the chiral center. researchgate.net

Hydrolysis/Alcoholysis: The resulting (R)-acetoxybutanoate is then hydrolyzed or subjected to alcoholysis to yield the final product, enantiopure (R)-ethyl 3-hydroxybutyrate. researchgate.net

This sequence allows for the transformation of the racemic starting material into the (R)-enantiomer with high chemical yields (85-90%) and excellent enantiopurity (ee >99% after final enzymatic alcoholysis). researchgate.net A similar principle was applied on a large scale to invert (R)-ethyl 3-hydroxybutyrate to its (S)-enantiomer via its mesylate ester, achieving a 75% yield by using calcium carbonate in water. researchgate.net

Chemical Asymmetric Synthesis Routes

Beyond enzymatic methods, purely chemical routes involving asymmetric catalysis offer powerful alternatives for synthesizing enantiomerically pure this compound.

Asymmetric Hydrogenation Techniques (e.g., Ru-BINAP catalysts)

One of the most effective and widely recognized methods for producing this compound is the asymmetric hydrogenation of the prochiral β-ketoester, ethyl acetoacetate. This reaction is efficiently catalyzed by ruthenium complexes containing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). nobelprize.org

The (S)-BINAP-Ru(II) dicarboxylate complexes are particularly effective for this transformation. nobelprize.org The reaction proceeds with high enantioselectivity, typically yielding the (R)-alcohol. This method is notable for its high efficiency, allowing for high substrate-to-catalyst ratios. orgsyn.org The hydrogenation of various β-keto esters using Ru-BINAP systems consistently produces the corresponding β-hydroxy esters with high yields and enantiomeric excess, often exceeding 97% ee. nih.gov

Recent advancements include the development of recyclable catalysts by immobilizing the BINAP ligand onto supports like ionic liquids, which combine the high activity of the catalyst with improved environmental friendliness and process economy. nih.gov

| Catalyst System | Substrate | Solvent | Conversion | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | Ethyl Acetoacetate | Methanol | Quantitative | up to 99% | nobelprize.org |

| Ru-CPF-PILs (Chiral Phosphine-functionalized Polyether Ionic Liquids) | Methyl Acetoacetate | Methanol | Quantitative | 97% | nih.gov |

| [RuCl(p-cymene)((S)-DifluorPhos)]Cl | Ethyl 4-chloroacetoacetate | Ethanol | High | 98% | acs.org |

Other Catalytic Enantioselective Transformations

Other catalytic methods have been explored for the synthesis of chiral β-hydroxy esters.

The enantioselective Reformatsky reaction provides a route to these compounds. This reaction involves the addition of an organozinc reagent, formed from an α-halo ester, to an aldehyde or ketone. By using a chiral ligand, the reaction can be guided to produce one enantiomer of the β-hydroxy ester preferentially. For example, using a prolinol-derived ligand in the reaction between aldehydes and ethyl bromoacetate (B1195939) can yield various ethyl 3-hydroxypropanoate derivatives with good enantioselectivity (up to 82% ee). nih.gov

Another approach involves the use of halohydrin dehalogenases (HHDH) . These enzymes can catalyze the stereospecific conversion of 4-halo-3-hydroxybutyric acid esters. google.com This can be applied in a kinetic resolution where the enzyme selectively reacts with one stereoisomer of a racemic 4-halo-3-hydroxybutyrate derivative, leaving the other enantiomer unreacted. This is particularly relevant for producing precursors to atorvastatin (B1662188), where ethyl (R)-4-cyano-3-hydroxybutyrate is a key intermediate. google.compharmtech.com

Process Development and Scale-Up for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process development and scale-up. Key considerations involve the selection of appropriate reactor systems, optimization of reaction conditions to maximize efficiency and yield, and the implementation of effective strategies for handling high concentrations of substrates and recovering the final product with high purity.

Reactor Configurations and System Optimization

To overcome this limitation, alternative reactor configurations have been successfully implemented. A batchwise loop reactor system has proven effective for multikilogram scale production. nih.govresearchgate.net In this setup, the immobilized enzyme is contained within a column, and the reactants are circulated through this enzyme bed. nih.gov This configuration minimizes mechanical stress on the biocatalyst, allowing for its repeated use over multiple cycles. One study demonstrated that an immobilized CALB in a loop reactor retained its activity for at least 20 cycles.

Another advanced configuration is the thermostatic bubble column reactor (TBCR). rsc.org This system was designed to enhance the asymmetric synthesis of chiral alcohols by addressing the issue of by-product inhibition. In the reduction of ethyl acetoacetate, the by-product acetone can inhibit the alcohol dehydrogenase enzyme. The TBCR alleviates this by using a gas flow to continuously remove the volatile acetone, thereby maintaining high enzyme activity. rsc.org

For continuous production, microfluidic chip reactors offer a modern approach, allowing for precise control over reaction conditions in a continuous flow regime. researchgate.net Processes can also be designed to run with pulsed or continuous feeding of the substrate into various reactor types, including membrane reactors, which can help maintain optimal substrate concentrations and improve productivity. google.comresearchgate.net

System optimization involves fine-tuning various parameters to maximize yield and enantiomeric excess. Key optimized conditions from various studies include:

pH: Generally maintained between 6.5 and 8.0. nih.govscispace.commdpi.com

Temperature: Operations typically run in a range of 25°C to 45°C. nih.govmdpi.com

Solvent System: Solvent-free systems are preferred to increase process throughput. nih.gov In other cases, biphasic systems (e.g., aqueous/octanol or toluene-aqueous) are used to improve substrate solubility and stability. nih.govacs.org

| Reactor Type | Key Features & Advantages | Reported Application/Findings | Reference |

|---|---|---|---|

| Stirred-Tank Reactor | Commonly used, good mixing. | Found unsuitable for large-scale use with immobilized CALB due to enzyme particle attrition. Performance decreased over successive cycles. | nih.gov |

| Batchwise Loop Reactor | Minimizes mechanical stress on immobilized enzyme by confining it to a column and circulating reactants. | Successfully used for bench-scale production, enabling enzyme recycling for over 20 cycles without significant loss of activity. Scalable for industrial quantities. | nih.govresearchgate.net |

| Thermostatic Bubble Column Reactor (TBCR) | Designed to alleviate by-product (acetone) inhibition through continuous removal by gas flow. | Enabled complete conversion of very high substrate concentrations (6 M ethyl acetoacetate) in only 2.5 hours. | rsc.org |

| Parr Reactor | Suitable for high-pressure and high-temperature reactions. | Used for the ethanolysis of poly-(R)-3-hydroxybutyrate at 110°C to produce crude this compound. | google.comgoogle.com |

| Microfluidic Chip Reactor | Allows for precise control and continuous operation. | Used for the asymmetric hydrogenation of ethyl 4-chloroacetoacetate, achieving total conversion and high enantioselectivity (99.3% ee). | researchgate.net |

Strategies for High Substrate Loading and Product Recovery

Achieving high substrate loading is crucial for the economic feasibility of industrial-scale production. High concentrations of the starting material, ethyl acetoacetate (EAA), can lead to issues of substrate inhibition or toxicity to whole-cell biocatalysts, as well as poor solubility in aqueous systems. nih.govnih.gov Several strategies have been developed to address these challenges.

A substrate fed-batch strategy is a widely adopted method. researchgate.netnih.gov By gradually feeding the substrate into the reactor, its concentration is kept at a low, non-inhibitory level, allowing for a high total amount of substrate to be converted over the course of the reaction. researchgate.net This approach is critical for achieving high enantiomeric excess, as many of the undesirable reductases have a lower affinity for the substrate. researchgate.net

The use of biphasic systems is another effective strategy. An aqueous/organic solvent system (e.g., water/octanol) can serve as a reservoir for the hydrophobic substrate, which slowly partitions into the aqueous phase where the enzymatic reaction occurs. nih.govscispace.com This approach was used to completely convert a total of 1200 mmol of a related substrate, ethyl 4-chloro-3-oxobutanoate (COBE), in a 1-liter reaction system. nih.gov More recently, eco-friendly ionic liquids have been employed as cosolvents. nih.govdntb.gov.ua These not only enhance the solubility of EAA but also improve the cell membrane permeability of recombinant E. coli catalysts, boosting efficiency at substrate loadings as high as 325 g/L. nih.gov One study using a thermostatic bubble column reactor achieved a remarkable substrate load of 780 g/L (6 M) of ethyl acetoacetate, which was fully converted. rsc.org

Once the reaction is complete, the recovery and purification of this compound from the complex reaction mixture is essential. Fractional distillation is a common method used to separate the product from reactants and by-products, particularly in solvent-free processes. nih.govresearchgate.net In more complex systems, a multi-step distillation process may be required. For instance, in a process starting from poly-(R)-3-hydroxybutyrate, a wiped film distillation apparatus was used. google.com The initial passes at atmospheric pressure removed ethanol and the by-product ethyl crotonate, followed by distillation under reduced pressure (10 mmHg) to isolate the pure this compound. google.com For recovery from biomass, solvent extraction using non-halogenated solvents like butyl acetate has been shown to be effective, offering high recovery (96%) and purity (99%). jmb.or.kr

| Strategy | Description | Reported Results | Reference |

|---|---|---|---|

| Substrate Fed-Batch | Gradual addition of substrate to the reactor to maintain a low, non-inhibitory concentration. | Used to convert a high total load of substrate (1200 mmol) and maintain high enantiomeric excess (>99%). | nih.govscispace.com |

| Biphasic Systems (Aqueous/Organic) | An organic phase (e.g., octanol, toluene) acts as a reservoir for the hydrophobic substrate. | Significantly alleviated substrate decomposition and inhibition, enabling high space-time yields. | nih.govacs.org |

| Ionic Liquids as Cosolvents | Eco-friendly ionic liquids (e.g., Choline chloride-based) enhance substrate solubility and cell permeability. | Achieved efficient synthesis at a high substrate loading of 325 g/L (2.5 M) with a space-time yield of 754.9 g/L/d. | nih.gov |

| Fractional Distillation | Separation of components based on boiling points. | Effectively used to separate the desired product from the reaction mixture in solvent-free systems. | nih.govresearchgate.net |

| Wiped Film Distillation | Sequential distillation to remove different components under specific pressures and temperatures. | Used to first remove ethanol/ethyl crotonate at atmospheric pressure, then distill this compound at 10 mmHg. | google.com |

Metabolic Roles and Biological Significance of R 3 Hydroxybutyrate Derived from Its Ethyl Ester

Participation in Ketone Body Metabolism and Energy Provision

(R)-3-hydroxybutyrate is a central figure in ketone body metabolism. During periods of low glucose availability, such as fasting or prolonged exercise, the liver ramps up the production of ketone bodies from fatty acids. nih.gov These water-soluble molecules, primarily (R)-3-hydroxybutyrate and acetoacetate (B1235776), are then transported via the bloodstream to extrahepatic tissues, including the brain, heart, and skeletal muscle, to be used as an alternative energy source. nih.govoup.com

Once taken up by target tissues, (R)-3-hydroxybutyrate is converted back to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase (BDH1). nih.gov Acetoacetate is then activated to acetoacetyl-CoA, which is subsequently cleaved to form two molecules of acetyl-CoA. cdnsciencepub.com This acetyl-CoA enters the citric acid cycle (TCA cycle) to generate ATP, the cell's primary energy currency. oup.com

The brain, which typically relies heavily on glucose, can derive over 60% of its energy needs from ketone bodies during prolonged fasting. google.com This metabolic flexibility is critical for survival during periods of food scarcity. Furthermore, (R)-3-hydroxybutyrate is considered a more energy-efficient fuel than glucose, yielding more ATP per unit of oxygen consumed. oup.com Beyond energy provision, ketone bodies also supply precursors for the synthesis of lipids and cholesterol. nih.gov In the neonatal period, (R)-3-hydroxybutyrate is particularly important, serving as a key substrate for the synthesis of phospholipids (B1166683) and sphingolipids required for brain development and myelination. sdu.edu.cn

Table 1: Key Enzymes in (R)-3-Hydroxybutyrate Metabolism

| Enzyme | Function | Location |

|---|---|---|

| β-hydroxybutyrate dehydrogenase (BDH1) | Interconverts (R)-3-hydroxybutyrate and acetoacetate. | Mitochondria of extrahepatic tissues. nih.gov |

| 3-oxoacid CoA-transferase (SCOT) | Activates acetoacetate to acetoacetyl-CoA. | Mitochondria of all mammalian cells except hepatocytes. nih.gov |

| Thiolase | Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA. | Mitochondria. nih.gov |

Regulatory Functions in Cellular Processes

Beyond its role as a simple energy carrier, (R)-3-hydroxybutyrate functions as a signaling molecule, influencing a variety of cellular processes through epigenetic modifications and direct interactions with cellular machinery. nih.govbiorxiv.org

A key regulatory function of (R)-3-hydroxybutyrate is its ability to act as an endogenous inhibitor of class I histone deacetylases (HDACs). nih.govfrontiersin.orghellobio.com HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, (R)-3-hydroxybutyrate promotes histone hyperacetylation, which is associated with a more open chromatin structure and activation of gene expression. nih.gov This inhibition appears to be a direct effect of (R)-3-hydroxybutyrate itself. nih.gov This epigenetic modification is a crucial mechanism by which (R)-3-hydroxybutyrate links the metabolic state of the organism to the regulation of gene expression. nih.gov Some studies note that while it can induce histone modifications, its HDAC inhibitory activity may be less potent than other molecules like butyrate. nih.govresearchgate.net

The HDAC-inhibiting activity of (R)-3-hydroxybutyrate has significant downstream effects on gene expression and metabolic homeostasis. For instance, by inhibiting HDACs, (R)-3-hydroxybutyrate upregulates the expression of genes involved in resisting oxidative stress, such as FOXO3A and metallothionein (B12644479) 2 (MT2). nih.gov In myocytes, it has been shown to up-regulate genes involved in the TCA cycle and oxidative phosphorylation while down-regulating genes related to inflammation. life-science-alliance.orgnih.gov

(R)-3-hydroxybutyrate also plays a role in the autoregulation of its own production by inhibiting lipolysis in adipocytes, thereby reducing the availability of fatty acids for ketogenesis. nih.gov In Pseudomonas aeruginosa, the metabolism of (R)-3-hydroxybutyrate is regulated by the enhancer-binding protein PA2005 and the alternative sigma factor RpoN, which control the expression of the bdhA gene required for its utilization. nih.gov In E. coli engineered to produce P(3HB-co-3HV), the AtoSC two-component system, which is induced by acetoacetate, upregulates the biosynthesis of the copolymer, linking fatty acid metabolism to polymer production. researchgate.net

(R)-3-hydroxybutyrate exerts significant neuroprotective effects. nih.gov It serves as an efficient energy source for neurons, especially when glucose metabolism is impaired, and enhances mitochondrial respiration and ATP production in cerebral cortical neurons. nih.gov Studies have shown that (R)-3-hydroxybutyrate can protect neurons from excitotoxicity and oxidative stress. nih.gov Furthermore, it can induce the expression of brain-derived neurotrophic factor (BDNF), a protein crucial for synaptic plasticity, neuronal survival, and stress resistance. nih.gov Its metabolism can also influence neurotransmitter levels by providing substrates for the synthesis of glutamate (B1630785) and glutamine. nih.gov

In terms of lipid metabolism, (R)-3-hydroxybutyrate is not only derived from fatty acid oxidation but also influences lipid homeostasis. As mentioned, it is a crucial substrate for lipid synthesis in the developing brain. sdu.edu.cn In adipose tissue, it can inhibit lipolysis, thus acting as a feedback regulator to control the mobilization of fat stores. nih.gov

(R)-3-hydroxybutyrate plays a multifaceted role in maintaining cellular redox balance and protecting against oxidative stress. nih.gov It can act as a direct scavenger of hydroxyl radicals. nih.govnih.gov Its metabolism also leads to a more reduced state of the mitochondrial coenzyme Q pool and an increased NAD+/NADH ratio, which can decrease the production of mitochondrial reactive oxygen species (ROS). nih.govfrontiersin.org

Furthermore, through its epigenetic actions as an HDAC inhibitor, (R)-3-hydroxybutyrate promotes the transcription of key antioxidant genes. frontiersin.org It induces the expression of the transcription factor FOXO3a, which in turn activates the transcription of antioxidant enzymes like manganese superoxide (B77818) dismutase (SOD2) and catalase, bolstering the cell's defense against oxidative damage. nih.govnih.gov This positions (R)-3-hydroxybutyrate as a key molecule that orchestrates a cellular program for stress resistance. nih.gov

Impact on Neuronal Function and Lipid Metabolism

Metabolic Engineering of Microorganisms for (R)-3-Hydroxybutyrate Biosynthesis

(R)-3-hydroxybutyrate is a valuable chiral building block for the synthesis of pharmaceuticals and other high-value compounds. nih.govasm.org This has driven significant interest in producing it sustainably via microbial fermentation. While some bacteria naturally produce poly-(R)-3-hydroxybutyrate (PHB) as a storage polymer, which can then be hydrolyzed, metabolic engineering of non-natural producers like Escherichia coli offers a more controlled and often more efficient production platform. frontiersin.orgwiley.com

The typical biosynthetic pathway constructed in recombinant E. coli for (R)-3-hydroxybutyrate production starts from acetyl-CoA, a central metabolite derived from sources like glucose. nih.govresearchgate.net The pathway generally involves three key enzymatic steps:

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by a β-ketothiolase (e.g., PhaA). nih.govresearchgate.net

Reduction: The acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA. This step is crucial for establishing the correct stereochemistry and is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase (e.g., PhaB). nih.govresearchgate.net

Hydrolysis: The final step involves the hydrolysis of the thioester bond in (R)-3-hydroxybutyryl-CoA to release free (R)-3-hydroxybutyrate, often catalyzed by a thioesterase (e.g., TesB). sdu.edu.cn

Researchers have employed various strategies to optimize production, including profiling different enzyme homologs, engineering cofactor regeneration systems (especially for NADPH), and regulating central metabolism to channel more carbon flux towards the product. acs.orgnih.govsdu.edu.cn Fed-batch fermentation processes under nutrient-limiting conditions (e.g., nitrogen or phosphate (B84403) limitation) have also been explored to enhance productivity. frontiersin.orgfrontiersin.org These efforts have led to significant titers of enantiomerically pure (R)-3-hydroxybutyrate, with some engineered E. coli strains producing over 75 g/L in fed-batch fermentations. acs.orgsdu.edu.cn

**Table 2: Engineered Pathways for (R)-3-Hydroxybutyrate Production in *E. coli***

| Step | Reaction | Key Enzyme Example(s) | Source Organism Example(s) |

|---|---|---|---|

| 1 | 2 Acetyl-CoA → Acetoacetyl-CoA | β-ketothiolase (PhaA) | Ralstonia eutropha nih.gov |

| 2 | Acetoacetyl-CoA → (R)-3-hydroxybutyryl-CoA | Acetoacetyl-CoA reductase (PhaB) | Ralstonia eutropha nih.gov |

| 3 | (R)-3-hydroxybutyryl-CoA → (R)-3-hydroxybutyrate | Thioesterase (TesB) | Escherichia coli |

Applications of Ethyl R 3 Hydroxybutyrate As a Chiral Synthon in Advanced Organic Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The precise stereochemistry of ethyl (R)-3-hydroxybutyrate and its derivatives is leveraged to produce a range of pharmacologically active agents. Its utility spans from metabolic modulators and cholesterol-lowering drugs to antibiotics and immunosuppressants.

This compound is a foundational precursor for the synthesis of L-carnitine, a vital biomolecule involved in fatty acid metabolism. nih.govgoogle.com The synthesis typically proceeds through an intermediate, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). nih.govresearchgate.net This chlorinated derivative is a versatile precursor for numerous pharmacologically important products, including L-carnitine. nih.gov

An industrial process for producing L-carnitine involves the reaction of ethyl (+)-(R)-4-chloro-3-hydroxybutyrate with trimethylamine (B31210). epo.org In a typical procedure, the ethyl ester is heated with an aqueous solution of trimethylamine. After the reaction, excess trimethylamine is removed, and the resulting L-carnitine is isolated from the aqueous solution. epo.org Yields for this conversion step can be significant, with one patented process reporting a 75% yield. epo.org This biocatalytic or chemo-catalytic route, starting from precursors related to this compound, provides an efficient pathway to L-carnitine, which is used to treat conditions like chronic renal failure and cardiomyopathy. patsnap.com

Table 1: Synthesis of L-Carnitine from Ethyl (R)-4-chloro-3-hydroxybutyrate

| Step | Reactants | Conditions | Product | Reported Yield |

|---|

This compound and its derivatives are critical chiral synthons for the side chains of statin drugs, which are widely used to lower cholesterol. srce.hr A key intermediate in the synthesis of the blockbuster drug atorvastatin (B1662188) is (R)-ethyl 4-cyano-3-hydroxybutyrate. mdpi.compharmtech.comgoogle.com Various synthetic strategies, including many biocatalytic routes, have been developed to produce this crucial intermediate with high stereochemical purity. srce.hrjchemrev.com

One prominent biocatalytic approach involves the enantioselective reduction of a ketoester. For instance, Codexis developed a process using a ketoreductase enzyme to convert ethyl 4-chloroacetoacetate into ethyl (S)-4-chloro-3-hydroxybutyrate. nih.gov This intermediate is then transformed in a subsequent step, catalyzed by a halohydrin dehalogenase enzyme in the presence of sodium cyanide, into the desired (R)-ethyl 4-cyano-3-hydroxybutyrate. nih.gov This multi-enzyme, multi-step process highlights the versatility of using chiral hydroxybutyrates as foundational materials for complex drug synthesis. nih.gov Other routes use nitrilase enzymes for the asymmetric hydrolysis of materials like 3-hydroxyglutaronitrile to generate the cyanohydrin precursor. pharmtech.comjchemrev.com

Table 2: Selected Biocatalytic Routes to Atorvastatin Intermediates

| Starting Material | Key Enzyme(s) | Chiral Intermediate Produced | Reference |

|---|---|---|---|

| Ethyl 4-chloroacetoacetate | Ketoreductase, Halohydrin dehalogenase | Ethyl (R)-4-cyano-3-hydroxybutyrate | nih.gov |

The stereochemistry of 3-hydroxybutyrate (B1226725) esters is crucial in the synthesis of β-lactam antibiotics. While the (S)-enantiomer, ethyl (S)-3-hydroxybutyrate, is a known intermediate for producing carbapenem (B1253116) antibiotics, the (R)-enantiomer is a versatile precursor for β-lactamase inhibitors. researchgate.netlookchem.comresearchgate.netnih.gov Beta-lactamase inhibitors are compounds administered alongside β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes. The (R)-enantiomer of ethyl 3-hydroxybutyrate has been identified as a valuable chiral starting material for synthesizing these inhibitors, demonstrating its importance in combating antibiotic resistance. researchgate.netresearchgate.net

This compound derivatives are instrumental in synthesizing neuromodulators and immunosuppressive agents. A key derivative, ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, serves as a starting material for preparing (R)-γ-amino-β-hydroxybutyric acid (GABOB). nih.govresearchgate.netscispace.com GABOB is a drug with antiepileptic and hypotensive activity, and its (R)-isomer is known to be more biologically active than the (S)-isomer. researchgate.netwikipedia.org An efficient synthesis involves converting ethyl (R)-4-chloro-3-hydroxybutanoate to an azide (B81097) intermediate, followed by hydrogenation to yield the target (R)-GABOB. researchgate.net

Furthermore, ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a documented starting material for the synthesis of a chiral γ-amino acid fragment, which is a component of the immunosuppressive agent FR252921. sigmaaldrich.comchemicalbook.com This application underscores the utility of this chiral building block in constructing complex molecules for modulating the immune system. sigmaaldrich.comchemicalbook.com

Table 3: Synthesis of (R)-GABOB from a Derivative of this compound

| Starting Material | Key Intermediate | Final Product | Biological Activity | Reference |

|---|

Synthesis of Carbapenem Antibiotics and Beta-Lactamase Inhibitors

Development of Biodegradable Polymers

Beyond pharmaceuticals, this compound plays a role in the field of materials science, particularly in the creation of biodegradable polymers that offer an alternative to conventional petroleum-based plastics. researchgate.net

Poly(3-hydroxybutyrate) (PHB) is a biodegradable polyester (B1180765) naturally produced by various microorganisms as a form of energy storage. researchgate.netnih.gov This natural PHB consists exclusively of (R)-3-hydroxybutyrate monomer units. frontiersin.orgmdpi.com While the primary industrial production method for PHB is bacterial fermentation, chemical synthesis routes also exist and are a subject of research. researchgate.netnih.gov

In chemical synthesis, ethyl 3-hydroxybutyrate can serve as a direct precursor to atactic poly-3-hydroxybutyrate (a-P3HB), an amorphous version of the polymer. researchgate.net A reported synthesis route involves the self-polycondensation of racemic ethyl 3-hydroxybutyrate using catalysts like titanium isopropoxide. researchgate.net This chemical polymerization provides an alternative pathway to PHB-based materials, allowing for the creation of polymers with different properties (e.g., atactic or amorphous) compared to the highly crystalline isotactic polymer produced biologically. researchgate.netacs.org The ability to use this compound in such chemical polymerizations opens avenues for creating novel PHB derivatives and copolymers for various applications. nih.govresearchgate.net

Table 4: Comparison of PHB Synthesis Routes

| Synthesis Route | Precursor/Substrate | Key Process | Product Configuration |

|---|---|---|---|

| Biosynthesis | Acetyl-CoA (from carbon sources like glucose) | Enzymatic polymerization via PHB synthase | Isotactic (R)-PHB nih.govfrontiersin.org |

| Chemical Synthesis | Ethyl 3-hydroxybutyrate (racemic) | Self-polycondensation with catalyst | Atactic PHB researchgate.net |

Chemical Polycondensation for Atactic Poly-3-hydroxybutyrate (a-P3HB)

Poly-3-hydroxybutyrate (P3HB) is a biodegradable polyester with significant potential as a sustainable alternative to conventional plastics. It is primarily produced through bacterial fermentation, which results in the isotactic form, (i-P3HB). mdpi.com This biological polymer is highly crystalline (around 70%) and possesses properties that can make it brittle, limiting its processing window and range of applications. mdpi.comresearchgate.net

A novel and efficient route for synthesizing a-P3HB is through the self-polycondensation of racemic ethyl 3-hydroxybutyrate. mdpi.comresearchgate.net This method involves heating the monomer in the presence of a transesterification catalyst, leading to the formation of the polymer and ethanol (B145695) as a by-product. mdpi.com

Research Findings:

Studies have demonstrated the successful synthesis of a-P3HB via this polycondensation route. The reaction is monitored by techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and the molecular weight of the resulting polymer is determined by Gel Permeation Chromatography (GPC). mdpi.com A key challenge at elevated temperatures is a competing elimination reaction that can introduce double bonds into the polymer backbone. mdpi.com

Various catalysts have been screened for their effectiveness in promoting the polycondensation reaction. Research has shown that several catalysts can successfully facilitate the polymerization. mdpi.com

Table 1: Catalyst Screening for the Self-Polycondensation of Racemic Ethyl 3-hydroxybutyrate

| Catalyst Tested | Effectiveness in a-P3HB Synthesis |

|---|---|

| Titanium (IV) isopropoxide | Effective |

| Tin (II) chloride | Effective |

| Zirconium (IV) isopropoxide | Effective |

| Tin (II) 2-ethylhexanoate | Effective |

| Dibutyltin dilaurate | Effective |

| Antimony (III) oxide | Effective |

This table summarizes findings from catalyst screening tests for the synthesis of atactic poly-3-hydroxybutyrate (a-P3HB). mdpi.com

Reaction parameters have been optimized using titanium isopropoxide as the catalyst. mdpi.com The racemic ethyl 3-hydroxybutyrate precursor itself can be synthesized economically by the reduction of the widely available and inexpensive ethyl acetoacetate (B1235776) using achiral reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.comresearchgate.net This cost-effective pathway makes the chemical synthesis of a-P3HB a more sustainable and scalable process. mdpi.com

Synthesis of Specialty Chemicals (e.g., Flavor Compounds, Pheromones)

The defined stereochemistry of this compound makes it an important starting material for the asymmetric synthesis of various high-value specialty chemicals, where biological activity is often dependent on a specific enantiomeric form. researchgate.netnih.gov

Flavor Compounds:

Chirality plays a critical role in the perception of flavor and fragrance. Enantiomers of a single compound can elicit vastly different scent and taste profiles. nih.gov this compound serves as a precursor for some of these chiral flavor molecules.

(R)-(−)-Lavandulol: This monoterpene alcohol is a component of lavender oil and possesses a characteristic floral, herbaceous aroma. Optically active ethyl 3-hydroxybutanoate is a documented chiral building block for the synthesis of natural products like (R)-(−)-Lavandulol. orgsyn.org

General Flavoring Agent: Due to its own pleasant taste profile, Ethyl (R)-(-)-3-hydroxybutyrate is also used directly as a flavoring agent in the food industry, particularly in beverages and confectionery. chemimpex.com

Pheromones:

Pheromones are chemical signals used for communication between members of the same species, and their activity is highly stereospecific. The synthesis of enantiomerically pure pheromones is crucial for their effectiveness in applications such as pest management. While the (S)-enantiomer of ethyl 3-hydroxybutyrate is a known precursor for pheromones like (S)-(+)-Sulcatol, the (R)-enantiomer is also a key starting material for other important pheromones. orgsyn.orgresearchgate.netgoogle.com

(R)-15-Hexadecanolide: This compound is a male-released sex pheromone component of the stink bug, Piezodorus hybneri, a significant pest for crops like soybeans. tandfonline.com A successful synthesis of (R)-15-hexadecanolide has been developed starting from this compound. The synthesis involves protecting the hydroxyl group, reducing the ester to an aldehyde, and then extending the carbon chain via a Wittig reaction, followed by deprotection, saturation of the double bond, and finally macrolactonization to form the target pheromone. tandfonline.com

Table 2: Examples of Specialty Chemicals Synthesized from this compound

| Class | Compound Name | Application/Significance | Source(s) |

|---|---|---|---|

| Flavor Compound | (R)-(−)-Lavandulol | Component of lavender oil, used in fragrances. | orgsyn.org |

| Pheromone | (R)-15-Hexadecanolide | Sex pheromone of the stink bug Piezodorus hybneri. | tandfonline.com |

| Fine Chemical | β-Lactamase Inhibitors | A class of pharmaceutical compounds. | researchgate.net |

This table provides examples of high-value chemicals synthesized using this compound as a chiral precursor.

The use of this compound as a chiral synthon underscores its importance in providing efficient and stereocontrolled routes to complex and biologically active molecules that would be difficult to obtain otherwise. researchgate.net

Analytical Methodologies for the Characterization and Enantiopurity Assessment of Ethyl R 3 Hydroxybutyrate

Chiral Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chiral chromatography is the cornerstone for determining the enantiomeric purity of Ethyl (R)-3-hydroxybutyrate. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized, employing chiral stationary phases to resolve the (R) and (S) enantiomers.

Gas Chromatography (GC): Chiral GC is a frequently used method for the enantiomeric separation of volatile compounds like this compound. The technique often involves the use of cyclodextrin-based chiral stationary phases. For instance, β-cyclodextrin columns have been successfully used to assay the enantiomers of ethyl 3-hydroxybutanoate. nih.gov The enantiomeric excess (ee) can be determined by integrating the peak areas of the two separated enantiomers. One reported method specifies an optical purity of 99% ee as determined by GLC (Gas-Liquid Chromatography). sigmaaldrich.comsigmaaldrich.com In some analyses, the retention times for (R)- and (S)-ethyl 3-acetoxybutyrate, a related compound, were 9.2 min and 9.7 min respectively, while (R)- and (S)-HEB (ethyl 3-hydroxybutyrate) had retention times of 12.6 min and 14.9 min. researchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for assessing the enantiopurity of this compound and related compounds. For example, the enantiomers of ethyl (R)-4-chloro-3-hydroxybutyrate have been separated using a chiral column (Daicel Chiralcel OB-H) with a mobile phase of hexane (B92381) and isopropyl alcohol. google.com This highlights the capability of chiral HPLC to resolve similar chiral esters. The enantiomeric excess of products is often determined by either GC or HPLC analysis. nih.govresearchgate.net

Interactive Table: Chiral Chromatographic Conditions for Ethyl 3-hydroxybutyrate (B1226725) and Related Compounds

| Analytical Technique | Chiral Stationary Phase | Compound Analyzed | Enantiomeric Purity (ee) | Source |

| Gas Chromatography (GC) | β-cyclodextrin | Ethyl 3-hydroxybutanoate | Not specified in abstract | nih.gov |

| Gas-Liquid Chromatography (GLC) | Not specified | Ethyl (R)-(-)-3-hydroxybutyrate | 99% | sigmaaldrich.comsigmaaldrich.com |

| Gas Chromatography (GC) | Not specified | Ethyl (S)-3-hydroxybutyrate | ≥98% | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Daicel Chiralcel OB-H | Ethyl 4-chloro-3-hydroxybutyrate | Not specified | google.com |

| Gas Chromatography (GC) | Chiral phase | (R,R)-4 (di-ester) | Not specified | mdpi.com |

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance)

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

Nuclear Magnetic Resonance (NMR): Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular structure.

¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals for the different protons in the molecule. chemicalbook.comnih.gov For instance, derivatization with a chiral agent like (1S)-(+)-camphorsulfonyl chloride can be used to determine enantiomeric composition. fordham.edu The ¹H NMR spectrum of the camphorsulfonate ester derived from (R)-ethyl-3-hydroxybutyrate displays two doublets around 3.0 and 3.7 ppm for the diastereotopic SCH₂ hydrogens. fordham.edu In a racemic mixture, these signals would appear as four distinct doublets. fordham.edu

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov For the camphorsulfonate esters of racemic ethyl-3-hydroxybutyrate, separate peaks of equal intensity are observed for the ester carbonyl carbon at 169.22 and 169.32 ppm, corresponding to the R and S enantiomers, respectively. fordham.edu

Spectroscopic studies, often including mass spectrometry and extensive 2D NMR, are used to elucidate the structures of related compounds. researchgate.net The identity of products from chemical or enzymatic reactions is frequently verified by NMR and GC-MS. researchgate.net

Interactive Table: NMR Data for Ethyl 3-hydroxybutyrate Derivatives

| Nucleus | Derivative | Chemical Shift (ppm) | Multiplicity/Assignment | Source |

| ¹H | (R)-ethyl-3-hydroxybutyrate camphorsulfonate | 3.0, 3.7 | Doublets (diastereotopic SCH₂) | fordham.edu |

| ¹³C | (R)-ethyl-3-hydroxybutyrate camphorsulfonate | 169.22 | Singlet (ester carbonyl) | fordham.edu |

| ¹³C | (S)-ethyl-3-hydroxybutyrate camphorsulfonate | 169.32 | Singlet (ester carbonyl) | fordham.edu |

Polarimetry for Optical Activity Determination

Polarimetry is a classical technique used to measure the optical rotation of chiral molecules, which is a direct consequence of their ability to rotate the plane of polarized light. This measurement is fundamental in characterizing the enantiomeric nature of this compound.

The specific rotation, [α], is a characteristic physical property of a chiral compound. For Ethyl (R)-(-)-3-hydroxybutyrate, a specific rotation value of [α]20/D −46° (at 20°C using the D-line of a sodium lamp, with a concentration of 1 g/100mL in chloroform) has been reported. sigmaaldrich.comsigmaaldrich.com This value confirms the identity of the (R)-enantiomer and provides a measure of its enantiomeric purity, as the magnitude of the rotation is proportional to the concentration of the enantiomer. Digital polarimeters are commonly used for these measurements. researchgate.net The structure and configuration of final products from syntheses are often confirmed using a combination of NMR, MS, and optical rotation. nih.gov

Mass Spectrometry for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. It is a key method for confirming the identity and purity of this compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for quantifying purity and identifying the compound. nih.gov The mass spectrum of Ethyl 3-hydroxybutyrate shows characteristic peaks that help in its identification. The Human Metabolome Database (HMDB) lists top 5 peaks in the EI-B mass spectrum at m/z values of 87.0, 70.0, 88.0, 117.0, and 99.0. nih.gov This fragmentation pattern serves as a fingerprint for the molecule. Mass spectral data, often manually curated for high quality, is available in various databases. mzcloud.org

Interactive Table: Mass Spectrometry Data for Ethyl 3-hydroxybutyrate

| Database/Source | Instrument Type | Ionization Mode | Top 5 Peaks (m/z) | Source |

| Human Metabolome Database (HMDB) | EI-B | Positive | 87.0, 70.0, 88.0, 117.0, 99.0 | nih.gov |

| MoNA (JP005457) | EI-B | Positive | 87, 70, 88, 117, 99 | nih.gov |

Research Directions and Future Perspectives for Ethyl R 3 Hydroxybutyrate Research

Discovery and Engineering of Novel Biocatalysts with Enhanced Performance

The sustainable and efficient synthesis of enantiomerically pure Ethyl (R)-3-hydroxybutyrate is a primary focus of current research. Biocatalysis, utilizing enzymes or whole-cell systems, offers a green alternative to traditional chemical synthesis.

A significant area of investigation is the discovery and engineering of novel biocatalysts with superior performance. wiley.com This involves screening for new enzymes from diverse microbial sources and enhancing their properties through protein engineering techniques like directed evolution and rational design. wiley.com For instance, researchers have successfully engineered alcohol dehydrogenases to improve their catalytic efficiency and stereoselectivity in the synthesis of related chiral compounds. nih.gov The goal is to develop biocatalysts that can operate under high substrate loading, exhibit excellent enantioselectivity, and maintain stability under industrial process conditions. nih.gov

Recent studies have explored the use of recombinant Escherichia coli cells for the bioreduction of ethyl acetoacetate (B1235776) (EAA) to (R)-EHB. nih.gov One study found that using eco-friendly ionic liquids as cosolvents enhanced the solubility of the substrate and improved the membrane permeability of the recombinant cells, leading to a significant increase in the space-time yield of (R)-EHB compared to a neat aqueous buffer system. nih.gov Another approach involves the use of a stereoselective carbonyl reductase from Burkholderia gladioli, which has shown excellent activity and enantioselectivity in the synthesis of a related compound, ethyl (R)-4-chloro-3-hydroxybutyrate. nih.gov The development of enzyme-coupled cofactor recycling systems within recombinant cells further enhances the economic viability of these biocatalytic processes. nih.govscispace.com

The following table summarizes the performance of different biocatalytic systems for the production of (R)-EHB and related compounds.

| Biocatalyst System | Substrate | Product | Key Enhancements | Space-Time Yield | Enantiomeric Excess (ee) | Reference |

| Recombinant E. coli | Ethyl acetoacetate (EAA) | This compound ((R)-EHB) | Ionic liquid cosolvents (ChCl/GSH, [TMA][Cys]) | 754.9 g/L/d | Not specified | nih.gov |

| Recombinant E. coli with BgADH3 and GDH | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Substrate fed-batch, aqueous/octanol biphasic system | 4.47 mmol∙L−1∙h−1∙g DCW−1 | 99.9% | nih.gov |

| Immobilized Acetobacter sp. CCTCC M209061 | Ethyl acetoacetate (EAA) | This compound ((R)-EHB) | Cell immobilization | Not specified | >99% | researchgate.net |

Development of Sustainable and Environmentally Benign Synthesis Protocols

One promising approach is the use of whole-cell biocatalysts, which can eliminate the need for costly and time-consuming enzyme purification. nih.govnih.gov Furthermore, the use of renewable starting materials and the development of efficient downstream processing techniques are crucial for creating a truly sustainable synthesis protocol. The application of ionic liquids derived from bio-renewable materials is a step in this direction. nih.gov

Solvent-free reaction systems are also being explored. For instance, a two-step enzymatic process for the production of both (S)- and (R)-ethyl-3-hydroxybutyrate was developed using immobilized Candida antarctica lipase (B570770) B in a solvent-free system, which increases the volumetric productivity and reduces environmental impact. researchgate.net The use of greener solvents like 1,3-dioxolane (B20135) for the extraction and purification of related polyhydroxyalkanoates is also being investigated as a non-toxic alternative to chlorinated solvents. frontiersin.orgresearchgate.net

Elucidation of Broader Biological and Therapeutic Effects and Underlying Mechanisms (e.g., Cancer Cachexia, Neurodegenerative Diseases)

Recent studies have begun to uncover the therapeutic potential of this compound beyond its use as a chiral intermediate. A significant area of emerging research is its effect on metabolic and disease states, particularly cancer cachexia and neurodegenerative diseases.

Cancer Cachexia:

Cancer cachexia is a debilitating muscle-wasting syndrome associated with cancer. A recent study investigated the effects of this compound (EHB) administration in a mouse model of colon cancer cachexia. researchgate.net The study found that EHB administration alleviated cachexia-related symptoms, reduced skeletal muscle atrophy, and improved survival in the mice. researchgate.net Upon administration, EHB is metabolized to 3-hydroxybutyrate (B1226725) (3-HB), a ketone body. researchgate.netmdpi.com The therapeutic effects are attributed to several mechanisms, including the promotion of the TCA cycle, attenuation of proteolysis, promotion of protein synthesis, improvement of metabolic homeostasis, reduction of inflammation, and enhancement of antioxidant capacity. researchgate.netmdpi.com

The following table summarizes the key findings from the study on EHB and cancer cachexia.

| Finding | Observation | Mechanism | Reference |

| Alleviation of Cachexia Symptoms | Partially restored tumor-free body weight and fat mass, decreased tumor mass. | Anti-cachectic and anti-tumor effects. | mdpi.com |

| Reduction of Skeletal Muscle Atrophy | Ameliorated skeletal muscle wasting. | Promotion of protein synthesis and attenuation of proteolysis. | researchgate.net |

| Improved Survival | Increased survival rate in cachectic mice. | Multifactorial, including reduced inflammation and improved metabolic state. | researchgate.net |

| Reduced Inflammation | Decreased serum levels of inflammatory factors like IFN-γ and TGF-β. | Modulation of the inflammatory response. | mdpi.com |

Neurodegenerative Diseases:

The neuroprotective effects of ketone bodies, particularly beta-hydroxybutyrate (BHB), are well-documented. mdpi.com The ketogenic diet, which elevates ketone body levels, has shown promise in managing neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. mdpi.com Since this compound serves as a precursor to 3-HB, it is being investigated as a potential therapeutic agent for these conditions. mdpi.com

The proposed neuroprotective mechanisms of 3-HB include enhancing mitochondrial efficiency, reducing oxidative stress and inflammation, and acting as a signaling molecule to modulate inflammatory pathways. mdpi.comresearchgate.net Studies have shown that 3-HB can have a beneficial effect against the progression of neurodegenerative diseases. mdpi.com For instance, 3-hydroxybutyrate methyl ester, a derivative of 3-HB, has been shown to reduce mitochondrial damage in the context of Alzheimer's disease. researchgate.net Further research is needed to fully elucidate the specific effects and mechanisms of this compound in various models of neurodegenerative diseases.

Integration with Advanced Process Analytical Technology for Real-time Monitoring

To ensure the efficiency, consistency, and quality of this compound production, especially on an industrial scale, the integration of advanced Process Analytical Technology (PAT) is essential. PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time.

For biocatalytic processes, this could include the real-time monitoring of substrate and product concentrations, enzyme activity, and cell density. Techniques such as real-time quantitative PCR have been used to monitor yeast populations in mixed or sequential fermentations in winemaking, a field where Ethyl 3-hydroxybutyrate is a known volatile compound. frontiersin.org Similarly, real-time NMR analysis has been applied to monitor polyhydroxyalkanoate synthase reactions, providing insights into the polymerization process. researchgate.netresearchgate.net

The implementation of PAT can lead to improved process understanding, more robust process control, and ultimately, higher yields and purity of the final product. google.com This is a crucial step in translating the promising laboratory-scale synthesis of this compound into a viable and reliable industrial process.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and enantiomeric excess of Ethyl (R)-3-hydroxybutyrate?

- Methodology : Gas chromatography/mass spectrometry (GC/MS) is the primary method for quantifying purity and detecting impurities such as residual R-1,3-butanediol (<2.0%) or residual ethanol. Enantiomeric excess (>99%) is verified using chiral column GC or HPLC, as validated in commercial synthesis batches .

- Quality Control : Batch consistency can be monitored using specifications outlined in chemical analysis tables (e.g., D-β-hydroxybutyrate ester ≥97.5%, this compound <0.5%) .

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Synthesis : Produced via enzyme-catalyzed transesterification between this compound and (R)-1,3-butanediol using lipase. Critical parameters include enzyme activity, solvent selection, and temperature control to minimize by-products like ethanol .

- Optimization : Reaction efficiency is monitored through GC/MS to ensure residual ethanol levels comply with specifications (e.g., <0.5%) .

Q. What are the standard microbiological testing protocols for this compound in research-grade batches?

- Testing : Microbiological safety is assessed using colony-forming unit (CFU) counts for contaminants like E. coli (<5 CFU/mg), molds (<10 CFU/mg), and yeasts (<10 CFU/mg), adhering to guidelines from the European Parliament .

Advanced Research Questions